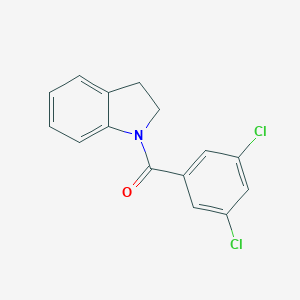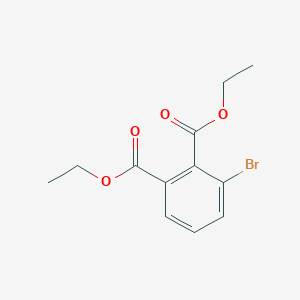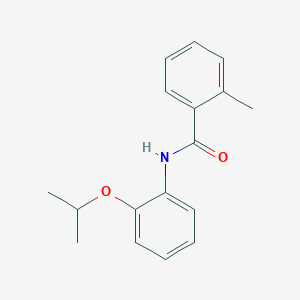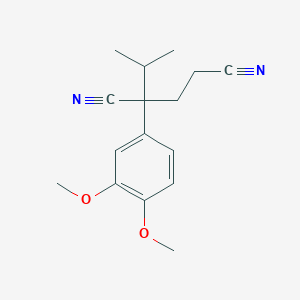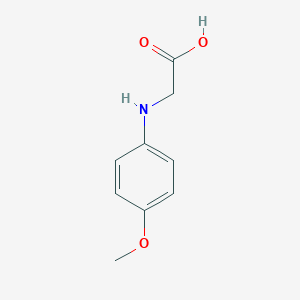
N-(4-methoxyphenyl)Glycine
Vue d'ensemble
Description
N-(4-Methoxyphenyl)glycine is a compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is also known by its IUPAC name (4-methoxyanilino)acetic acid .
Synthesis Analysis
A method for the synthesis of α-imino carboxylic acid derivatives, which could potentially include N-(4-methoxyphenyl)glycine, involves the oxidation of N-p-methoxyphenyl (PMP)-protected glycine derivatives using manganese (IV) oxide . This method avoids the use of unstable glyoxic acid derivatives .Molecular Structure Analysis
The molecular structure of N-(4-methoxyphenyl)glycine consists of a glycine backbone with a 4-methoxyphenyl group attached via an amide bond . The presence of the methoxy group may influence the compound’s reactivity and interactions.Applications De Recherche Scientifique
Summary of Application
“N-(4-methoxyphenyl)Glycine” is used in the synthesis of novel 4-[5-(aryl)-4, 5-dihydro-(1H-pyrazole/1-phenyl-pyrazol/isoxazole)-3-yl]-3-(4-methoxyphenyl)-1, 2, 3-oxadiazolium-5-olates . These compounds have been designed for antineoplastic evaluation .
Methods of Application
The compounds are synthesized and then exposed to 60 human tumor cell lines, including non-small cell lung, colon, melanoma, prostate, ovarian, breast, and kidney cancers .
Results or Outcomes
Out of 60 human tumor cell lines, compound 33d is highly effective for non-small cell lung cancer cell lines and melanoma (M14) . Further designing with modifications and in vivo study of synthesized 1, 2, 3-oxadiazolium-5-olates may give a ray of light to search for a potent antitumor molecule .
Application in Metabolomics Research
Summary of Application
“N-(4-methoxyphenyl)Glycine” has been identified in the field of metabolomics, specifically in fungal research . Metabolomics is an essential method to study the dynamic changes of metabolic networks and products using modern analytical techniques .
Methods of Application
The compound was identified as a metabolite in a study that used modern analytical techniques to examine the dynamic changes of metabolic networks and products .
Results or Outcomes
Compound 2, identified as “N-(4-methoxyphenyl) carboxamide 2-O-β-D-xyloside”, increases the viability of the BEAS-2B human immortalized bronchial epithelial cell line .
Application in Green Chemistry
Summary of Application
While not directly used, “N-(4-methoxyphenyl)Glycine” could potentially be involved in the green synthesis of materials like graphene . Green synthesis has grabbed appreciable attention to eliminate the negative effects associated with various chemical processes .
Methods of Application
The potential application of “N-(4-methoxyphenyl)Glycine” in green synthesis would involve its use in the chemical processes associated with the production of materials like graphene .
Results or Outcomes
The outcomes of such applications are still under research, but the goal is to develop more environmentally friendly methods of producing materials like graphene .
Application in Anticonvulsant Research
Summary of Application
“N-(4-methoxyphenyl)Glycine” could potentially be used in the synthesis of anticonvulsant agents . Glycine is a major inhibitory neurotransmitter and recent studies have shown that certain lipophilic glycine derivatives demonstrate anticonvulsant activity in animal epilepsy models .
Methods of Application
The compound would be synthesized and then tested in animal epilepsy models .
Results or Outcomes
The outcomes of such applications are still under research, but the goal is to develop more effective anticonvulsant agents .
Application in Microbial Source Research
Summary of Application
“N-(4-methoxyphenyl)Glycine” has been identified in the field of microbial source research . Glycosylation is a prevalent post-modification found in natural products and has a significant impact on the structural diversity and activity variation of natural products .
Methods of Application
The compound was identified as a metabolite in a study that used modern analytical techniques to examine the dynamic changes of metabolic networks and products .
Results or Outcomes
Compound 2, identified as “N-(4-methoxyphenyl) carboxamide 2-O-β-D-xyloside”, increases the viability of the BEAS-2B human immortalized bronchial epithelial cell line .
Application in Green Synthesis of Active N-Heterocycles
Summary of Application
While not directly used, “N-(4-methoxyphenyl)Glycine” could potentially be involved in the green synthesis of active N-Heterocycles . Green synthesis has grabbed appreciable attention to eliminate the negative effects associated with various chemical processes .
Methods of Application
The potential application of “N-(4-methoxyphenyl)Glycine” in green synthesis would involve its use in the chemical processes associated with the production of active N-Heterocycles .
Results or Outcomes
The outcomes of such applications are still under research, but the goal is to develop more environmentally friendly methods of producing active N-Heterocycles .
Propriétés
IUPAC Name |
2-(4-methoxyanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-4-2-7(3-5-8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVJSULZTHOJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399389 | |
| Record name | N-(4-methoxyphenyl)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)Glycine | |
CAS RN |
22094-69-5 | |
| Record name | N-(4-methoxyphenyl)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

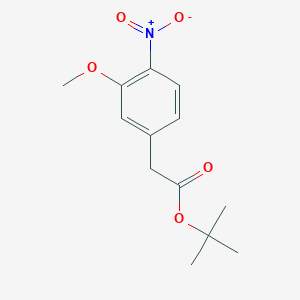
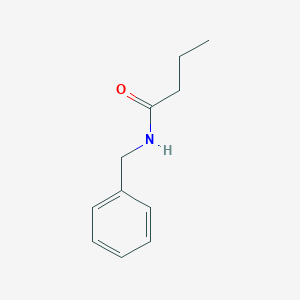
![6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B182419.png)

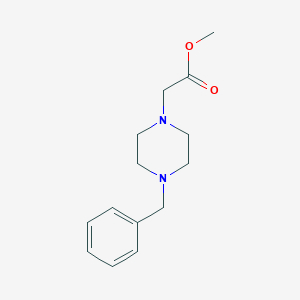
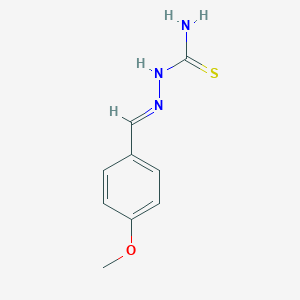
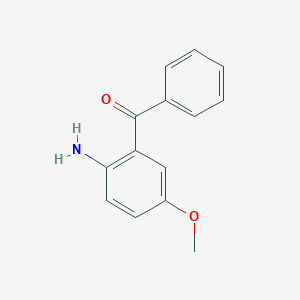
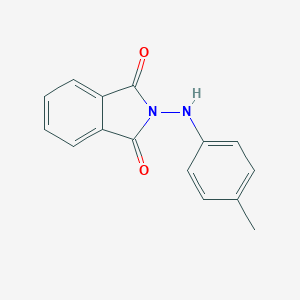
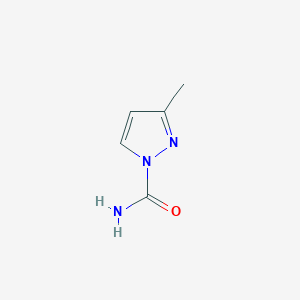
![2-[(2-Isopropylanilino)carbonyl]benzoic acid](/img/structure/B182433.png)
